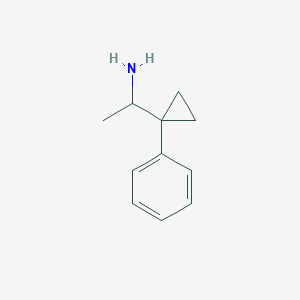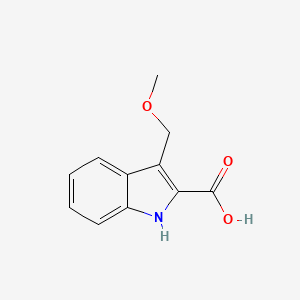
1-(2-Isocyanoethyl)-1,2,3,4-tetrahydronaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Isocyanoethyl)-1,2,3,4-tetrahydronaphthalene is an organic compound characterized by the presence of an isocyano group attached to an ethyl chain, which is further connected to a tetrahydronaphthalene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Isocyanoethyl)-1,2,3,4-tetrahydronaphthalene typically involves the dehydration of formamides under specific conditions. One common method employs phosphorus oxychloride and triethylamine in dichloromethane, which facilitates the conversion of formamides to isocyanides . Another environmentally friendly approach uses tosyl chloride, sodium hydrogen carbonate, and water under micellar conditions .
Industrial Production Methods: Industrial production of this compound may leverage continuous flow chemistry techniques to optimize yield and purity. This method allows for precise control over reaction parameters, reducing production time and enhancing scalability .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Isocyanoethyl)-1,2,3,4-tetrahydronaphthalene undergoes various chemical reactions, including:
Oxidation: The isocyano group can be oxidized to form corresponding isocyanates.
Reduction: Reduction reactions can convert the isocyano group to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the isocyano group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like amines or alcohols under basic conditions.
Major Products:
Oxidation: Isocyanates.
Reduction: Amines.
Substitution: Corresponding substituted products depending on the nucleophile used.
Applications De Recherche Scientifique
1-(2-Isocyanoethyl)-1,2,3,4-tetrahydronaphthalene has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Medicine: Investigated for its role in drug discovery and development due to its unique structural properties.
Industry: Utilized in the production of polymers and materials with specific functional properties.
Mécanisme D'action
The mechanism of action of 1-(2-Isocyanoethyl)-1,2,3,4-tetrahydronaphthalene involves its reactivity with various molecular targets. The isocyano group can act as a nucleophile or electrophile, participating in cyclization reactions to form heterocyclic compounds . These reactions often proceed via concerted mechanisms, involving the formation of intermediate species that facilitate the transformation of the starting material into the desired product .
Comparaison Avec Des Composés Similaires
3-(2-Isocyanoethyl)indole: Known for its use in the synthesis of polycyclic spiroindolines.
(2-Isocyanoethyl)benzene: Utilized as a reference material in synthetic chemistry.
Uniqueness: 1-(2-Isocyanoethyl)-1,2,3,4-tetrahydronaphthalene is unique due to its tetrahydronaphthalene core, which imparts distinct chemical and physical properties compared to other isocyanoethyl derivatives. This structural feature enhances its potential for creating diverse and complex molecular architectures .
Propriétés
Formule moléculaire |
C13H15N |
|---|---|
Poids moléculaire |
185.26 g/mol |
Nom IUPAC |
1-(2-isocyanoethyl)-1,2,3,4-tetrahydronaphthalene |
InChI |
InChI=1S/C13H15N/c1-14-10-9-12-7-4-6-11-5-2-3-8-13(11)12/h2-3,5,8,12H,4,6-7,9-10H2 |
Clé InChI |
GPMNMZIPFJSVHL-UHFFFAOYSA-N |
SMILES canonique |
[C-]#[N+]CCC1CCCC2=CC=CC=C12 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


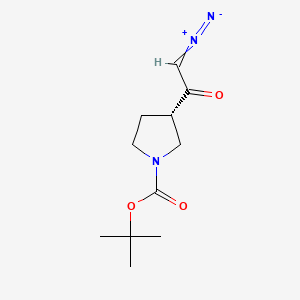
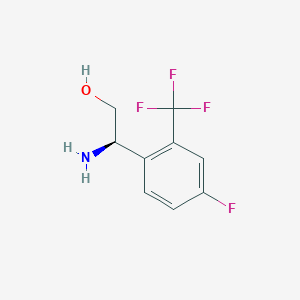
![Methyl 5-trifluoromethylbenzo[b]thiophene-3-carboxylate](/img/structure/B13600628.png)
![3-[(2,4,6-Trimethylphenyl)methyl]azetidine](/img/structure/B13600633.png)
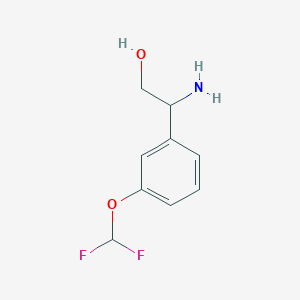
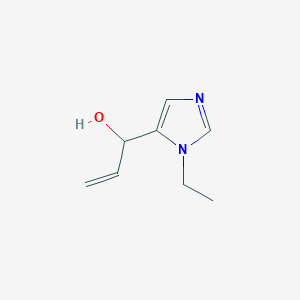

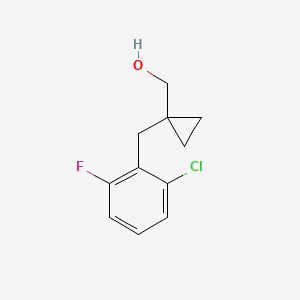
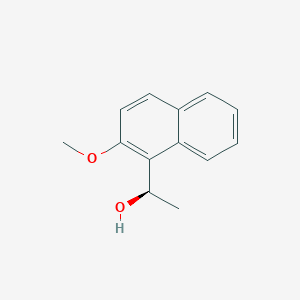
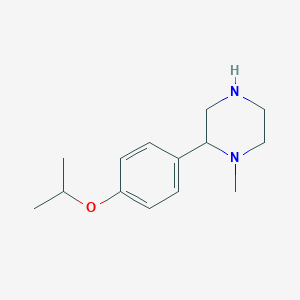
![rac-tert-butyl (1R,5S)-1-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B13600663.png)
![2-[(1E)-3-ethylpent-1-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13600668.png)
